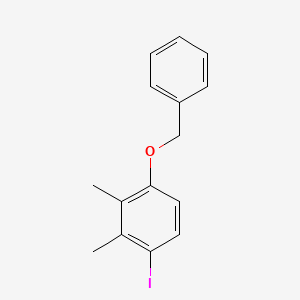![molecular formula C13H19NO B13894330 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C13H19NO. It is a benzaldehyde derivative characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4,6-Trimethylbenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include toluene and other organic solvents that can dissolve both reactants and products effectively.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Methylamino)methyl-2,4,6-trimethylbenzaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)methylbenzaldehyde: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is unique due to the presence of both the dimethylamino group and the trimethyl-substituted benzene ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)13(8-15)11(3)12(9)7-14(4)5/h6,8H,7H2,1-5H3 |
InChI Key |
FYOLTQSXFYAPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CN(C)C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


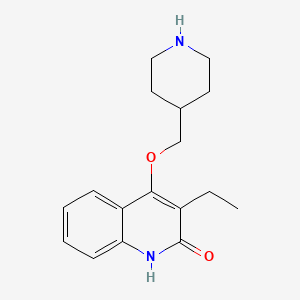
![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)
![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)
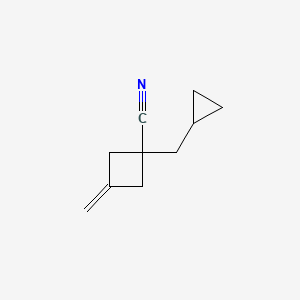

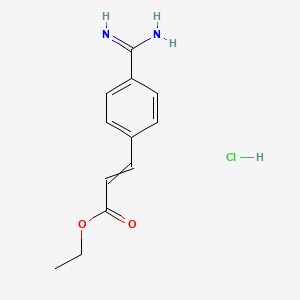
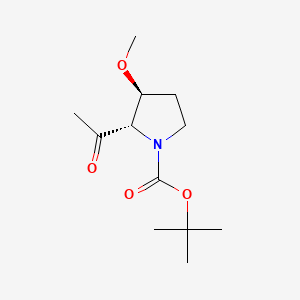
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
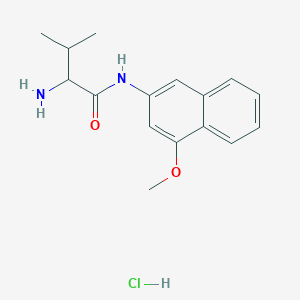
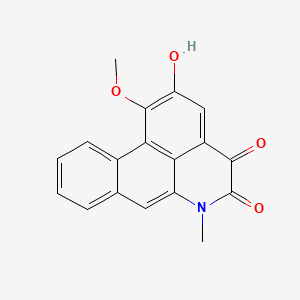
![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)
